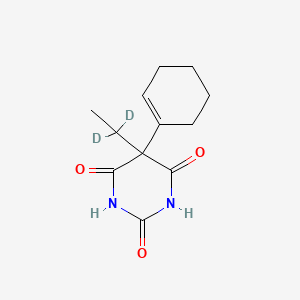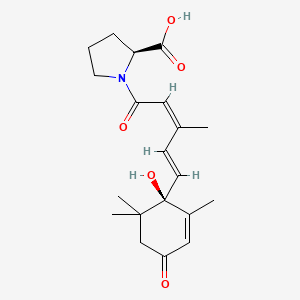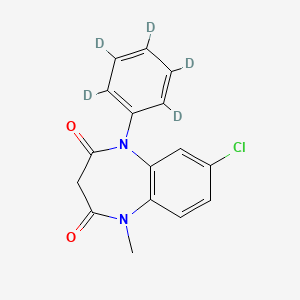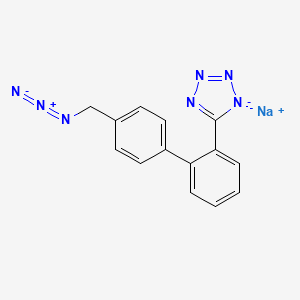![molecular formula C21H27NO4 B13445388 tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate is a complex organic compound that features a tert-butyl group, a hydroxy group, and a phenylmethoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, formation of the carbamate linkage, and subsequent deprotection steps. The reaction conditions often involve the use of bases, acids, and various solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
tert-Butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbamate group may produce an amine.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carbamate moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The phenylmethoxyphenyl group may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler analog that lacks the hydroxy and phenylmethoxyphenyl groups.
N-methylcarbamate: Another related compound with a different substitution pattern.
Phenylmethoxyphenyl derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
tert-Butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate is unique due to its combination of functional groups, which impart specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H27NO4 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22(4)14-19(23)17-11-8-12-18(13-17)25-15-16-9-6-5-7-10-16/h5-13,19,23H,14-15H2,1-4H3/t19-/m0/s1 |
InChIキー |
LQTKRYLUIGBUEZ-IBGZPJMESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


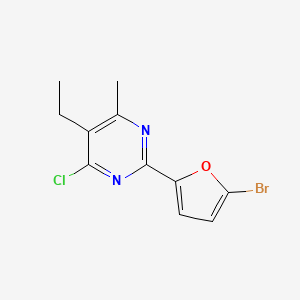

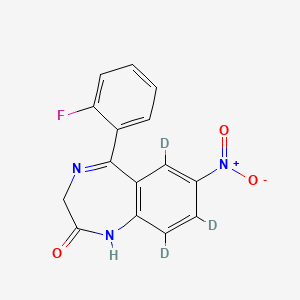
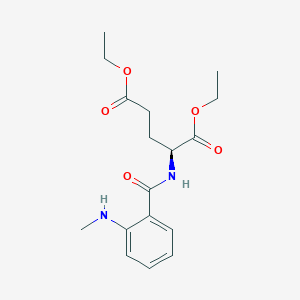
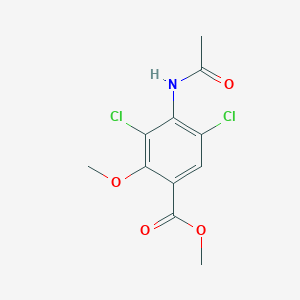
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
